molecular formula C8H6BrFO2 B1342647 3-(Bromomethyl)-2-fluorobenzoic acid CAS No. 680610-75-7

3-(Bromomethyl)-2-fluorobenzoic acid

Cat. No. B1342647
M. Wt: 233.03 g/mol
InChI Key: OXFZIBDRTJCLNM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorobenzoic acid is a halogenated aromatic compound that contains both bromine and fluorine atoms attached to a benzene ring which is further substituted with a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and material science. It can serve as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-2-fluorobenzoic acid has been reported with an overall yield of 38% and a high purity level as confirmed by HPLC . The process involves the bromination of 2-amino-6-fluorobenzonitrile followed by hydrolysis, diazotization, and deamination. The optimized conditions for bromination include a low temperature of 5°C and specific molar ratios of the starting materials and reagents. This method is highlighted for its low cost and mild reaction conditions, making it suitable for industrial-scale production .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-(Bromomethyl)-2-fluorobenzoic acid is not directly reported in the provided papers, related compounds have been studied using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as density functional theory (DFT) calculations . These methods can provide insights into the vibrational and electronic properties of the molecule, which are essential for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be inferred from studies on similar compounds. For instance, the fluorogenic reagent 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde has been used for the sensitive and efficient analysis of amino acids and catecholamines . This demonstrates the potential of brominated benzoic acid derivatives to participate in derivatization reactions, which are crucial for analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-2-fluorobenzoic acid can be deduced from its molecular structure. The presence of both electron-withdrawing (fluorine) and electron-donating (bromomethyl) groups on the benzene ring can influence its acidity, solubility, and reactivity. The carboxylic acid group is likely to contribute to the compound's acidity and its ability to form hydrogen bonds, which can affect its crystallization behavior and solubility in various solvents.

Scientific Research Applications

Synthesis and Organic Chemistry

3-(Bromomethyl)-2-fluorobenzoic acid plays a crucial role in organic synthesis, serving as a versatile intermediate for constructing complex molecules. Studies demonstrate its application in reactions with organolithium reagents, highlighting the selectivities in deprotonation and subsequent reactions leading to various organic compounds (Gohier, Castanet, & Mortier, 2003). Moreover, its synthesis from 2-amino-6-fluorobenzonitrile through bromination and hydrolysis processes emphasizes its importance in organic chemistry and potential industrial scale-up due to the low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Materials Science and Polymer Chemistry

In materials science, compounds containing bromomethyl and fluorobenzoic groups, similar to 3-(Bromomethyl)-2-fluorobenzoic acid, are employed in the fabrication of advanced materials. For instance, trifunctional bromomethyl-containing crosslinkers have been used to enhance the properties of polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. These modifications aim to increase the free volume for acid doping and improve mechanical strength and conductivity, demonstrating the compound's relevance in developing energy-related materials (Jingshuai Yang et al., 2018).

Environmental and Microbial Degradation Studies

The investigation into the microbial degradation of fluorinated and halogenated compounds provides insights into environmental bioremediation processes. Studies on the metabolism of hydroxylated and fluorinated benzoates by microorganisms like Syntrophus aciditrophicus reveal the enzymatic pathways involved in the breakdown of such complex organic pollutants. This research not only enhances our understanding of microbial metabolism but also identifies potential strategies for the bioremediation of halogenated organic contaminants (H. Mouttaki, M. Nanny, & M. McInerney, 2008).

Safety And Hazards

Safety and hazards of a compound depend on its specific physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The future directions of research on a specific compound depend on its potential applications and current limitations. This could involve improving its synthesis, exploring new reactions, or investigating its biological activity .

properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZIBDRTJCLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597651
Record name 3-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-fluorobenzoic acid

CAS RN

680610-75-7
Record name 3-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 2-fluoro-3-methylbenzoic acid (0.462 g, 3 mmol), N-bromosuccinimide (0.560 g, 3.15 mmol), azobisisobutyronitrile (AIBN) (0.024 g, 0.15 mmol) and CCl4 (10 ml) was heated at reflux for 18 h. The reaction mixture was then reduced in vacuo and partitioned between ethyl acetate and aqueous K2CO3. The aqueous layer was acidified (2M HCl) and cooled in ice. The precipitate obtained was collected by filtration and dried in vacuo to give 3-bromomethyl-2-fluoro-benzoic acid (0.1225 g, 13%) as a colourless solid. (LC/MS: Rt 3.18, [M−H]− 232.91).
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